5-Isobenzofuranamine,octahydro-(9CI)
Description
5-Isobenzofuranamine, octahydro-(9CI) is a bicyclic organic compound featuring a partially or fully hydrogenated isobenzofuran core substituted with an amine group. The "(9CI)" designation refers to its classification under the Ninth Collective Index of the Chemical Abstracts Service (CAS), indicating a systematic naming convention for complex heterocycles.
Key inferred properties include:
- Molecular formula: Likely C₈H₁₃NO (based on analogous isobenzofuran derivatives ).
- Functional groups: Ether ring (isobenzofuran) and primary/secondary amine.
- Applications: Potential use in pharmaceuticals, agrochemicals, or polymer additives, though direct evidence is absent.
Properties
CAS No. |
127452-40-8 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.214 |
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydro-2-benzofuran-5-amine |
InChI |
InChI=1S/C8H15NO/c9-8-2-1-6-4-10-5-7(6)3-8/h6-8H,1-5,9H2 |
InChI Key |
FRQZSXZJSSQGAC-UHFFFAOYSA-N |
SMILES |
C1CC2COCC2CC1N |
Synonyms |
5-Isobenzofuranamine,octahydro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 5-Isobenzofuranamine, octahydro-(9CI), such as hydrogenated bicyclic frameworks, heterocyclic amines, or related applications.
1(3H)-Isobenzofuranone, 3a,4,7,7a-Tetrahydro-, trans- (9CI)
- CAS : 14679-41-5 | Formula : C₈H₁₀O₂
- Structure: Partially hydrogenated isobenzofuranone (ketone instead of amine).
- Key differences :
1,2,4-Metheno-1H-Cyclobuta[cd]pentalen-3-amine, Octahydro-(9CI)
- CAS : 757124-25-7 | Formula : C₁₀H₁₃N
- Structure : A fused bicyclic amine with a cyclobutapentalene core.
- Key differences: Larger ring system (cyclobutapentalene vs. isobenzofuran). Higher molecular weight (147.22 g/mol vs. ~139 g/mol for C₈H₁₃NO). Potential applications: Specialty chemicals or intermediates in organic synthesis.
Oleamide (9-Octadecenamide)
- CAS: 301-02-0 | Formula: C₁₈H₃₅NO
- Structure : Unsaturated fatty acid amide with a linear chain.
- Key differences :
Octanamide, N-(Hexahydro-2-oxo-1H-azepin-3-yl)-6-methyl- (9CI)
- CAS : 151379-42-9 | Formula : C₁₅H₂₈N₂O₂
- Structure: Branched amide with a hexahydroazepinone ring.
- Key differences :
- Larger molecular weight (268.40 g/mol) and complex substituents.
- Functionality : Amide and lactam groups, enabling hydrogen bonding and solubility in polar solvents.
Data Table: Structural and Functional Comparison
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